molecular formula C12H6N4Na2O6S B2705221 NBQX disodium CAS No. 118876-58-7; 479347-86-9

NBQX disodium

Cat. No.: B2705221
CAS No.: 118876-58-7; 479347-86-9
M. Wt: 380.24
InChI Key: SVJKYIUJRJEABK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Excitatory Amino Acid Neurotransmission

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in a vast array of normal physiological functions. nih.gov The glutamatergic system is intricately linked with numerous other neurotransmitter pathways, and its receptors are widely distributed throughout the brain and spinal cord on both neurons and glial cells. nih.gov Due to its ubiquitous nature and potent excitotoxic potential, the extracellular levels of glutamate and the signaling of its receptors are tightly regulated to ensure optimal excitatory neurotransmission while preventing neuronal damage. nih.gov This regulation is an energy-intensive process, necessitating multiple control mechanisms and significant consumption of glucose and oxygen. nih.gov The process of glutamatergic neurotransmission begins with the synthesis of glutamate from glutamine within the presynaptic terminal. youtube.com It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. youtube.com Following its release, glutamate is actively cleared from the synapse by excitatory amino acid transporters (EAATs), which are primarily located on surrounding astrocytes, to terminate the signal. nih.govnih.gov

Significance of Ionotropic Glutamate Receptors (iGluRs) in Central Nervous System Function

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the CNS. abcam.cnwikipedia.org Upon binding to glutamate, these receptors undergo a conformational change that opens a central ion channel, allowing the passage of cations such as sodium (Na+), potassium (K+), and in some cases, calcium (Ca2+). abcam.cnwikipedia.org This influx of positive ions leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSC). wikipedia.org If the depolarization is sufficient, it can trigger an action potential in the postsynaptic neuron. wikipedia.org iGluRs are crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory. abcam.cnwikipedia.org There are three main subtypes of iGluRs, distinguished by their pharmacology and sequence similarity: AMPA, kainate, and NMDA receptors. wikipedia.org

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is the most common receptor in the nervous system and is responsible for the bulk of fast excitatory neurotransmission. wikipedia.orgbionity.com These receptors are typically co-expressed with NMDA receptors at glutamatergic synapses. abcam.cn AMPA receptors are tetramers composed of four subunits (GluA1-4). bionity.com The subunit composition is a key determinant of the receptor's properties, including its permeability to calcium. abcam.cnbionity.com Specifically, the presence of the edited GluA2 subunit renders the receptor impermeable to Ca2+. bionity.com The modulation of AMPA receptor number and function at the synapse is a primary mechanism of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). wikipedia.orgnumberanalytics.com

Kainate receptors, named for their selective activation by kainic acid, are another subtype of iGluRs. wikipedia.orgwikipedia.org While they play a more subtle role in synaptic signaling compared to AMPA and NMDA receptors, they are important modulators of neuronal circuitry. wikipedia.orgnih.gov Kainate receptors are found at both presynaptic and postsynaptic locations. nih.govnih.gov Presynaptically, they can modulate the release of neurotransmitters, including both glutamate and the inhibitory neurotransmitter GABA. wikipedia.orgnih.gov Postsynaptically, they contribute to excitatory neurotransmission. wikipedia.org Kainate receptors are assembled from five different subunits: GluK1-5. nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a unique type of iGluR that plays a critical role in synaptic plasticity, learning, and memory. rupress.orgnih.gov A key feature of NMDA receptors is that their ion channel is blocked by magnesium ions (Mg2+) at resting membrane potential. wikipedia.org For the channel to open, two conditions must be met simultaneously: the binding of both glutamate and a co-agonist (either glycine (B1666218) or D-serine), and sufficient depolarization of the postsynaptic membrane to relieve the Mg2+ block. rupress.orgwikipedia.org This property allows NMDA receptors to function as "coincidence detectors," sensing both presynaptic glutamate release and postsynaptic activity. rupress.orgnih.gov Upon opening, the NMDA receptor channel is highly permeable to Ca2+, which can then act as a second messenger to trigger various intracellular signaling cascades that lead to long-lasting changes in synaptic strength. wikipedia.orgnih.gov

Role of Pharmacological Antagonists in Dissecting Glutamatergic Pathways in Research

Pharmacological antagonists are indispensable tools for researchers studying the complexities of the glutamatergic system. By selectively blocking specific receptor subtypes, scientists can dissect the contribution of each receptor to various physiological and pathological processes. For example, antagonists that differentiate between AMPA, kainate, and NMDA receptors have been crucial in elucidating their distinct roles in synaptic transmission, plasticity, and excitotoxicity. The use of selective antagonists allows for the investigation of the downstream consequences of blocking a particular signaling pathway, providing insights into the molecular mechanisms of neurological and psychiatric disorders.

Historical Context of Quinoxaline (B1680401) Derivatives in Neuroscience Research

Quinoxaline derivatives emerged as a significant class of compounds in neuroscience research due to their potent antagonist activity at ionotropic glutamate receptors. The development of these compounds provided researchers with valuable tools to probe the function of the glutamatergic system. One of the early and widely used quinoxaline antagonists was DNQX (6,7-dinitroquinoxaline-2,3-dione). hellobio.com While effective, the utility of DNQX was somewhat limited by its poor water solubility. This led to the development of second-generation quinoxaline derivatives, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which offered improved properties. wikipedia.org The subsequent creation of the disodium (B8443419) salt of NBQX further enhanced its water solubility, making it a more versatile and widely used tool in a variety of experimental paradigms, from in vitro electrophysiology to in vivo studies. wikipedia.orgtocris.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKYIUJRJEABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019087
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479347-86-9
Record name Nbqx disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBQX disodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research on Nbqx Disodium Salt As an Iglur Antagonist

Mechanism of Antagonism at AMPA Receptors

NBQX exhibits a well-characterized antagonistic relationship with AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. nih.gov

Competitive Binding Site Interactions

Research has consistently shown that NBQX disodium (B8443419) salt acts as a competitive antagonist at the glutamate (B1630785) binding site on AMPA receptors. medchemexpress.comimmune-system-research.comhellobio.comnih.gov This means that NBQX directly competes with the endogenous agonist, glutamate, for the same binding location on the receptor protein. nih.gov The structural similarity of NBQX to the quinoxalinedione (B3055175) class of compounds allows it to fit into the ligand-binding domain of the AMPA receptor, thereby preventing glutamate from binding and activating the receptor's ion channel. This competitive interaction has been confirmed through Schild analysis, which yielded a pA2 value of 7.05 +/- 0.10 with a slope near unity, characteristic of competitive antagonism. nih.gov

Quantitative Characterization of Receptor Affinity (e.g., IC50 Values)

The affinity of NBQX for AMPA receptors has been quantified across various experimental models, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of NBQX required to inhibit 50% of the AMPA receptor response, are consistently in the nanomolar to low micromolar range. These values can vary depending on the specific receptor subunit composition and the experimental preparation being used.

One study reported an IC50 value of approximately 0.15 µM for AMPA receptors. tocris.comrndsystems.com Another investigation using Xenopus oocytes injected with rat cortex mRNA determined an apparent inhibitory constant (Ki) of 63 nM against AMPA. nih.gov Furthermore, a study on the inhibition of AMPA-evoked inward currents in cultured mouse cortical neurones found an IC50 value of around 0.4 µM. nih.gov In hippocampal slices, NBQX inhibited excitatory postsynaptic field potentials mediated by AMPA/kainate receptors with an IC50 of 0.90 µM. nih.gov

Interactive Table: Receptor Affinity of NBQX at AMPA Receptors

Parameter Value Experimental System
IC50 0.15 µM Not specified
Ki 63 nM Xenopus oocytes expressing rat cortex mRNA
IC50 0.4 µM Cultured mouse cortical neurones (AMPA-evoked inward currents)
IC50 0.90 µM Rat hippocampal slices (excitatory postsynaptic field potentials)

Influence on Glutamate-Induced Receptor Currents

As a competitive antagonist, NBQX effectively inhibits the ion currents induced by glutamate binding to AMPA receptors. hellobio.com Electrophysiological studies have demonstrated that application of NBQX significantly reduces or completely blocks AMPA-evoked inward currents in neurons. nih.gov This blockade of ionic influx, primarily of sodium and calcium ions, prevents the depolarization of the postsynaptic membrane. Consequently, NBQX inhibits the generation of excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs), which are the fundamental components of excitatory neurotransmission. hellobio.com Research has shown that NBQX blocks the induction of excitatory postsynaptic currents, with complete blockade often achieved at concentrations around 10 µM. hellobio.com

Mechanism of Antagonism at Kainate Receptors

In addition to its effects on AMPA receptors, NBQX disodium salt is also a potent antagonist of kainate receptors, another class of ionotropic glutamate receptors involved in synaptic transmission and plasticity.

Competitive Binding Characteristics

Similar to its action at AMPA receptors, NBQX acts as a competitive antagonist at kainate receptors. medchemexpress.comtocris.comhellobio.comnih.govrndsystems.com It competes with glutamate for the same binding site on the kainate receptor subunits. nih.gov This competitive mechanism was confirmed by Schild analysis, which produced a pA2 value of 7.17 +/- 0.05 with a slope close to unity, indicating a direct competitive interaction. nih.gov

Quantitative Characterization of Receptor Affinity (e.g., IC50 Values)

The affinity of NBQX for kainate receptors, while high, is generally lower than its affinity for AMPA receptors. Reported IC50 values for kainate receptors are typically in the low micromolar range. For instance, an IC50 value of 4.8 µM for kainate receptors has been cited. tocris.comrndsystems.com In studies using Xenopus oocytes expressing rat cortex mRNA, the apparent Ki value for NBQX against kainate was determined to be 78 nM. nih.gov This demonstrates a high affinity, though slightly less than that for AMPA receptors in the same study. nih.gov

Interactive Table: Receptor Affinity of NBQX at Kainate Receptors

Parameter Value Experimental System
IC50 4.8 µM Not specified
Ki 78 nM Xenopus oocytes expressing rat cortex mRNA

Differential Potency and Selectivity Compared to AMPA Receptors

This compound salt functions as a selective and competitive antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. tocris.comrndsystems.com Research demonstrates that it exhibits a significantly higher potency for AMPA receptors compared to kainate receptors. nih.gov This differential affinity is quantified by its half-maximal inhibitory concentration (IC₅₀), which is substantially lower for AMPA receptors. The IC₅₀ value for NBQX at AMPA receptors is 0.15 µM, whereas its IC₅₀ for kainate receptors is 4.8 µM, indicating a more than 30-fold selectivity for AMPA receptors. tocris.comrndsystems.comtocris.comrndsystems.com

Further studies using Schild analysis, a method to characterize antagonist activity, confirm the competitive nature of this inhibition. The analysis yielded pA₂ values (a measure of antagonist potency) of 7.05 for AMPA receptor currents and 7.17 for kainate receptor currents, with slopes near unity, which is characteristic of competitive antagonism. nih.gov Despite the higher potency at AMPA receptors, NBQX is considered a potent antagonist for both receptor types and does not show significant inhibitory action at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.netmedchemexpress.com

Receptor TypeIC₅₀ Value (µM)Reference
AMPA Receptor0.15 tocris.comrndsystems.comtocris.comrndsystems.com
Kainate Receptor4.8 tocris.comrndsystems.comtocris.comrndsystems.com

Impact on Synaptic Transmission

This compound salt directly impacts synaptic transmission by blocking the primary channels for fast excitatory signaling in the central nervous system. Its antagonism at AMPA receptors prevents glutamate-mediated depolarization of the postsynaptic membrane.

In neurophysiological studies, NBQX has been shown to effectively inhibit spontaneous excitatory postsynaptic currents (EPSCs). hellobio.com These currents represent the baseline or spontaneous release of glutamate at synapses. In whole-cell voltage-clamp recordings from layer V neurons in mouse prelimbic cortex slices, NBQX application reduces spontaneous EPSCs. hellobio.comhellobio.com The effect is concentration-dependent, with significant blockade observed at concentrations as low as 1 µM and complete inhibition at 10 µM. hellobio.comhellobio.com

Similarly, NBQX is a potent inhibitor of evoked EPSCs, which are currents generated by the stimulated, synchronous release of glutamate. hellobio.com Using the same experimental model of mouse cortical neurons, researchers have demonstrated that NBQX effectively blocks EPSCs that are elicited via an external stimulating electrode. hellobio.comhellobio.com The blockade of these evoked responses follows a similar concentration-dependent pattern to that seen with spontaneous EPSCs, with 10 µM being sufficient to achieve complete inhibition of the AMPA receptor-mediated current. hellobio.comhellobio.comnih.gov

EPSC TypeExperimental ModelEffective NBQX ConcentrationObserved EffectReference
SpontaneousMouse Cortical Neurons (Layer V)1 µM - 10 µMReduction and complete blockade of spontaneous EPSCs hellobio.comhellobio.com
EvokedMouse Cortical Neurons (Layer V)1 µM - 10 µMReduction and complete blockade of evoked EPSCs hellobio.comhellobio.com

Effects on Receptor Dynamics and Associated Processes

Desensitization is an intrinsic property of AMPA receptors where the channel closes despite the continued presence of the agonist, glutamate. nih.govgrantome.com As a competitive antagonist, the primary mechanism of NBQX is to occupy the glutamate-binding site, thereby preventing the initial activation of the receptor. nih.gov This action means NBQX does not directly modulate the rate of desensitization or recovery of an already-activated receptor. Instead, it prevents the receptor from entering the activated and subsequently desensitized states. nih.gov

Studies have shown that for receptors already activated by a saturating concentration of glutamate, NBQX has little effect on their open probability. nih.gov The process of recovery from desensitization is critically dependent on the dissociation of glutamate from the binding site. By competing with glutamate, NBQX effectively holds the receptors in a resting, non-desensitized state, ready to be activated should the antagonist be removed and glutamate become available.

The gating of AMPA receptors involves a conformational change triggered by the binding of glutamate to the ligand-binding domain. nih.govnih.gov This change physically opens the ion channel pore, allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺), which leads to membrane depolarization. abcam.com

NBQX exerts its effect at the very first step of this process. By binding competitively to the glutamate-binding site, it physically obstructs glutamate from docking with the receptor. nih.govnih.gov This prevents the agonist-induced conformational change necessary for channel opening. Consequently, the ion channel remains closed, and the flow of Na⁺ and Ca²⁺ is blocked. abcam.com Unlike some related quinoxalinedione compounds, such as CNQX, NBQX acts as a pure antagonist and does not exhibit partial agonist activity, meaning it does not cause a partial opening of the channel when bound. nih.gov

Preclinical Research Applications and Physiological Modulations

Investigations in Models of Neurological Dysregulation

Excitotoxicity Research Models

Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. scilit.commdpi.com This mechanism is implicated in a variety of neurological disorders. sygnaturediscovery.comnih.gov NBQX has been instrumental in elucidating the role of AMPA receptors in these damaging cascades.

Research has demonstrated the capacity of NBQX to mitigate the neurotoxic effects of glutamate. In experimental models where the blood-brain barrier is temporarily opened, the administration of glutamate leads to significant brain edema. nih.gov Treatment with NBQX has been shown to significantly reduce this glutamate-induced edema. nih.gov Furthermore, it completely inhibits the associated increase in cerebrospinal fluid albumin content, indicating a protective effect on the blood-brain barrier's integrity. nih.gov Studies involving direct co-injection of glutamate agonists and NBQX into the hippocampus of rats have further substantiated its neuroprotective capabilities against neuronal death caused by these agents. nih.gov

While most AMPA receptors have low permeability to calcium, a subtype known as calcium-permeable AMPA receptors (CP-AMPARs) allows for significant calcium influx. nih.govfrontiersin.org An upregulation or increased density of these CP-AMPARs is linked to the triggering of excitotoxic cascades that can culminate in cell death. nih.gov This process is implicated in various neurological disorders, including epilepsy and ischemia. nih.govnih.gov In conditions of ischemic damage, a reduction in the expression of the GluA2 subunit can lead to an increase in CP-AMPARs, rendering neurons more vulnerable. nih.gov AMPA receptor antagonists like NBQX are considered effective in preventing the delayed cell death associated with these pathways. nih.gov The activation of CP-AMPARs initiates a signaling pathway involving calcium influx that can lead to mitochondrial injury, endoplasmic reticulum stress, and the activation of apoptotic cascades. nih.gov

NBQX has shown significant neuroprotective effects in animal models of focal cerebral ischemia. In a rat model of permanent middle cerebral artery occlusion, intravenous administration of NBQX substantially reduced the size of the resulting infarct. nih.govdocumentsdelivered.com This protective effect was observed to be dose-dependent, with higher doses providing more significant protection against both hemispheric and cortical ischemic damage. nih.gov

A notable aspect of NBQX's neuroprotective action is its relatively long therapeutic window. Studies have shown that its efficacy is maintained even when administration is delayed for up to 90 minutes after the ischemic event. nih.govdocumentsdelivered.com Furthermore, quantitative analysis using diffusion-weighted MRI in rats with focal ischemia demonstrated that NBQX treatment could lead to a reversal of ischemic changes in the brain tissue. nih.gov

ModelKey Findings
Rat Focal Cerebral Ischemia Intravenous NBQX substantially reduced infarct size. nih.govdocumentsdelivered.com
Neuroprotection was maintained with treatment initiation up to 90 minutes post-occlusion. nih.govdocumentsdelivered.com
A dose of 2 x 30 mg/kg i.v. resulted in a 24% reduction in hemispheric and 27% in cortical damage. nih.gov
A continuous infusion (30 mg/kg bolus followed by 10 mg/kg/h for 4h) led to a 29% reduction in hemispheric and 35% in cortical damage. nih.gov
Diffusion-weighted MRI showed a reversal of ischemic changes with NBQX treatment. nih.gov

Epilepsy and Seizure Research Models

Epilepsy is characterized by recurrent seizures resulting from abnormally synchronous neuronal discharges. nih.gov Given the role of glutamatergic excitatory neurons in this process, AMPA receptor antagonists like NBQX have been extensively studied for their anticonvulsant properties. nih.govnih.gov

The kindling model is a widely used experimental paradigm to study the development of epilepsy (epileptogenesis). nih.govresearchgate.net In the rat kindling model, NBQX has demonstrated potent antiepileptogenic and anticonvulsant effects. bohrium.comnih.gov Systemic administration of NBQX dose-dependently suppressed previously kindled seizures originating from the amygdala, affecting both the motor seizure stage and the afterdischarge duration. bohrium.comnih.gov Daily administration of NBQX before electrical stimulation also significantly suppressed the development of kindling. bohrium.comnih.gov These findings underscore the critical role of non-NMDA receptors in seizure propagation. bohrium.comnih.gov

ModelKey Findings
Rat Kindling Model (Amygdala) Systemic NBQX dose-dependently suppressed kindled seizures (motor stage and afterdischarge duration). bohrium.comnih.gov
Daily administration of NBQX significantly suppressed the development of kindling. bohrium.comnih.gov
Potently increased the focal seizure threshold and inhibited seizure spread. nih.gov
Rat Kindling Model (Hippocampus) NBQX significantly suppressed the motor seizure stage but did not reduce the afterdischarge duration. bohrium.comnih.gov
PTZ-Induced Chronic Seizure Model (Rats) NBQX treatment increased the latency to seizures. nih.gov
Decreased the duration of minor and major seizure onset. nih.gov
Reduced the scores for the severity of seizures. nih.gov

Pain Research Models (Antinociception)

NBQX disodium (B8443419) salt has been investigated for its antinociceptive properties, particularly in models of neuropathic pain, a chronic pain state often resulting from nerve injury.

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common and debilitating symptom of neuropathic pain following spinal cord injury (SCI). Preclinical studies have demonstrated that the AMPA receptor plays a crucial role in the maintenance of central neuropathic pain below the level of spinal cord injury. In rat models of SCI, intrathecal administration of NBQX has been shown to significantly reverse the decreased mechanical thresholds associated with allodynia in a dose-dependent manner. This suggests that blocking spinal AMPA receptors can effectively attenuate mechanical allodynia. Furthermore, NBQX has been found to attenuate the hyperexcitability of wide-dynamic-range (WDR) neurons in the dorsal horn of the spinal cord, which is a key cellular mechanism underlying central neuropathic pain.

The specific effects of NBQX disodium salt on thermal allodynia, a condition characterized by pain from normally non-painful temperature stimuli, are not as extensively documented in available preclinical research as its effects on mechanical allodynia. While the general mechanisms of thermal allodynia are under investigation, and various preclinical models exist, studies specifically detailing the differential impact of NBQX on this pain modality are limited.

Neurodevelopmental and Neurodegeneration Models (Preclinical)

The role of AMPA receptors in synaptic plasticity and neuronal development suggests that NBQX could be a valuable tool in studying neurodevelopmental and neurodegenerative disorders.

While AMPA receptors are known to be involved in sensory processing within the spinal cord, specific preclinical studies investigating the direct effects of this compound salt in models of spinal touch processing, particularly within the context of neurodevelopmental or neurodegenerative disorders, are not extensively detailed in the current body of scientific literature. The intricate circuitry of the spinal cord governs the processing of tactile information, and while disruptions in this processing are implicated in disorders like autism spectrum disorders, the specific role of AMPA receptor antagonism with NBQX in these models remains an area for future investigation.

Exploration in Neuroinflammation Models

Neuroinflammation is a complex process characterized by the activation of glial cells, such as microglia and astrocytes, and the release of inflammatory mediators. creative-biolabs.com This inflammatory response is implicated in the pathogenesis of numerous neurodegenerative diseases. nih.gov Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce neuroinflammation in experimental models, as it triggers a robust immune response in the brain. creative-biolabs.comnih.gov

In models of neuroinflammation, the role of glutamatergic signaling, particularly through AMPA receptors, is of significant interest. Activation of microglia can lead to the release of glutamate, contributing to an excitotoxic environment and neuronal damage. nih.gov Research has shown that in acute brain slices, the application of LPS leads to an increase in the frequency of excitatory postsynaptic currents (EPSCs). nih.gov This effect is prevented by the application of NBQX, indicating that the LPS-induced enhancement of excitatory neurotransmission is mediated by AMPA receptors. nih.gov This finding suggests that AMPA receptor antagonists like this compound salt could be valuable in mitigating the detrimental neuronal hyperexcitability associated with neuroinflammatory conditions.

Furthermore, studies have demonstrated that focal treatment with NBQX can reduce glial cell loss, particularly of oligodendrocytes, in the acute phase following spinal cord injury, a condition with a significant neuroinflammatory component. nih.gov While the number of microglia was not significantly altered in this model, the preservation of other glial cells highlights the neuroprotective potential of NBQX in contexts of acute neuroinflammation and injury. nih.gov

Table 1: Effects of NBQX in Neuroinflammation Models
ModelKey FindingImplication
LPS-induced microglial activation in acute brain slicesNBQX prevents the LPS-induced increase in excitatory postsynaptic current (EPSC) frequency. nih.govAMPA receptors are involved in the neuronal hyperexcitability associated with neuroinflammation.
Experimental Spinal Cord InjuryNBQX treatment reduced glial loss, primarily of oligodendrocytes, at 4 and 24 hours post-injury. nih.govNBQX may have neuroprotective effects by preserving glial cells in acute neuroinflammatory and traumatic conditions.
In Vitro Models of Neurotoxicity and Neuronal Network Disturbances

Glutamate-induced excitotoxicity is a primary mechanism of neuronal injury in various neurological disorders. apexbt.com This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent cell death. In vitro models of excitotoxicity are crucial for understanding these pathological mechanisms and for screening potential neuroprotective compounds.

This compound salt has demonstrated significant neuroprotective effects in these models. apexbt.com As a competitive antagonist of AMPA and kainate receptors, NBQX directly counteracts the excitotoxic cascade initiated by excessive glutamate. apexbt.com Studies using primary neuronal cultures have shown that NBQX can effectively reduce neuronal cell death induced by high concentrations of glutamate. apexbt.com The compound's ability to inhibit both AMPA and kainate acid-induced signals in a concentration-dependent manner has been quantified, with IC50 values of 0.7 ± 0.1 µM and 0.7 ± 0.03 µM, respectively. apexbt.com

Beyond preventing cell death, NBQX is instrumental in studying the disturbances in neuronal network activity that precede and accompany neurotoxicity. The abnormal, synchronous firing of neuronal networks is a hallmark of excitotoxicity and seizure-like activity. nih.gov By blocking the fast excitatory transmission mediated by AMPA receptors, NBQX can effectively dampen this hypersynchronous activity. nih.gov This allows researchers to investigate the specific contribution of AMPA receptor-mediated signaling to the generation and propagation of pathological network events. For example, in models of epilepsy, NBQX has been shown to reverse the behavioral abnormalities associated with chronic seizures by normalizing the activity of neuronal networks. nih.gov

Table 2: Neuroprotective Effects of NBQX in In Vitro Neurotoxicity Models
ModelNBQX ActionObserved Effect
Glutamate-induced excitotoxicity in primary neuronal culturesCompetitive antagonism of AMPA/kainate receptors. apexbt.comReduction of neuronal cell death. apexbt.com
AMPA-induced calcium influxInhibition of AMPA receptor activation.Complete inhibition of AMPA-evoked calcium rise. apexbt.com
Kainic acid-induced signalingInhibition of kainate receptor activation.68.6% ± 1.3% inhibition of the kainic acid-induced signal with 30 μM of NBQX. apexbt.com

Modulation of Synaptic Plasticity and Neural Circuitry

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. This compound salt is a key tool for investigating the roles of AMPA and kainate receptors in various forms of synaptic plasticity.

Long-Term Potentiation (LTP) Inhibition

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. While the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP is primarily triggered by the activation of NMDA receptors, the expression of LTP involves an increase in the number or function of postsynaptic AMPA receptors.

Interestingly, studies have shown that at pharmacologically relevant concentrations for anticonvulsant action, NBQX does not suppress the induction of LTP in the CA1 region of the hippocampus. At higher concentrations (1 µM), NBQX was found to attenuate LTP, but this effect was on the expression rather than the induction of LTP, as LTP reappeared after the washout of the drug. This suggests that while AMPA receptor function is crucial for the expression of LTP, the initial induction phase may not be blocked by therapeutically relevant concentrations of NBQX.

Long-Term Depression (LTD) Disruption

Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission. In the cerebellum, LTD at the parallel fiber-Purkinje cell synapse is a well-studied form of synaptic plasticity thought to be involved in motor learning. frontiersin.org The induction of cerebellar LTD involves the conjunctive activation of parallel fibers and climbing fibers, leading to the internalization of postsynaptic AMPA receptors. frontiersin.orgnih.gov

Specifically, the process is initiated by the phosphorylation of the Serine 880 residue in the C-terminal domain of the GluR2 subunit of the AMPA receptor. nih.gov This phosphorylation event leads to a reduction in the affinity of GluR2 for the scaffolding protein GRIP (glutamate receptor interacting protein), causing the disruption of postsynaptic GluR2 clusters and subsequent internalization of the receptor. nih.gov As a competitive antagonist of AMPA receptors, this compound salt would be expected to disrupt LTD by preventing the initial depolarization and downstream signaling cascades that are triggered by glutamate binding to AMPA receptors, thereby interfering with the phosphorylation and internalization of GluR2-containing receptors.

Analysis of Network Burst Dynamics in Neuronal Cultures

Neuronal cultures in vitro often exhibit spontaneous, synchronized bursts of activity, known as network bursts. These bursts are driven by excitatory synaptic transmission and are a model for studying the collective behavior of neuronal ensembles. nih.gov The application of NBQX to these cultures provides a powerful method to dissect the contribution of AMPA receptor-mediated transmission to the dynamics of these network events.

Studies in rat neocortical cultures have shown that blocking AMPA receptors with NBQX significantly alters the characteristics of network bursts. nih.gov For instance, the application of 10 µM NBQX can still permit the expression of network bursts, indicating that NMDA receptors alone can sustain this synchronized activity. nih.gov However, the dynamics of these bursts are changed; AMPA receptor blockade facilitates a faster initiation and recruitment of neurons into the network activity and increases the diversity of spatio-temporal patterns. nih.gov This demonstrates the distinct roles of AMPA and NMDA receptors in shaping the temporal and spatial properties of network-level activity.

Influence on Excitation-Inhibition Balance within Neural Networks

The balance between excitation and inhibition (E/I balance) is crucial for the proper functioning of neural circuits, and disruptions to this balance are implicated in various neurological and psychiatric disorders. nih.gov this compound salt is utilized to experimentally manipulate the excitatory component of this balance, allowing for a detailed investigation of its role in network function.

Table 3: Modulation of Network Activity by NBQX in Neuronal Cultures
ParameterEffect of AMPAR Blockade with NBQXUnderlying Mechanism
Network Burst InitiationFaster initiation of network bursts. nih.govReveals the role of NMDA receptors in initiating synchronized activity in the absence of fast AMPA-mediated transmission. nih.gov
Spatiotemporal PatternsIncreased diversity of spatio-temporal patterns. nih.govAltered propagation of activity through the network due to the absence of fast excitatory signaling. nih.gov
Excitation-Inhibition BalanceShifts the balance by reducing fast excitation. nih.govAllows for the study of the remaining NMDA receptor-mediated and GABAergic components of network activity. nih.gov

Investigational Tool in Sensory System Neuroscience

This compound salt is an invaluable tool for parsing the complex circuitry of sensory systems. By selectively silencing neurons that rely on AMPA/kainate receptors for their excitatory input, researchers can isolate and study the function of other components within the same circuit, such as those mediated by NMDA receptors or metabotropic glutamate receptors.

The retina, with its well-defined layered structure and distinct cell types, provides an excellent model for studying neural processing. NBQX has been instrumental in elucidating the specific roles of AMPA/kainate receptors in transmitting visual signals through different retinal pathways.

Retinal ganglion cells (RGCs), the output neurons of the retina, receive excitatory glutamatergic signals from bipolar cells. hellobio.com This signaling is mediated by both AMPA/kainate and NMDA receptors. hellobio.com NBQX is used to pharmacologically isolate these inputs. By applying NBQX to block AMPA/kainate receptors, scientists can study the pure NMDA receptor-mediated component of the light-evoked synaptic response.

A surprising finding from studies in the tiger salamander retina is that the application of NBQX can lead to a paradoxical enhancement of NMDA receptor currents in RGCs. hellobio.com This occurs because NBQX not only blocks the direct AMPA/kainate input to the RGCs but also blocks these receptors on inhibitory amacrine cells. hellobio.com Certain amacrine cells, which provide inhibitory feedback to the bipolar cell terminals, appear to require AMPA/kainate receptors for their activation. hellobio.com By silencing these inhibitory interneurons, NBQX causes a disinhibition of the bipolar cell terminals, leading to greater glutamate release and a stronger activation of the remaining NMDA receptors on the RGCs. hellobio.comhellobio.com This disinhibitory mechanism reveals the complex regulatory networks that control retinal output. hellobio.com

Table 1: Effect of NBQX on Excitatory Inputs to Retinal Ganglion Cells (RGCs)
Receptor Type on RGCDirect Effect of NBQXIndirect (Network) Effect of NBQXOverall Outcome
AMPA/KainateBlockedN/AAMPA/Kainate currents eliminated
NMDANo direct effectEnhanced activation due to disinhibition of bipolar cell terminalsNMDA currents are paradoxically enhanced

The segregation of visual information into parallel ON (light increment) and OFF (light decrement) pathways is a fundamental principle of retinal processing, beginning at the bipolar cells. NBQX has been a key pharmacological agent in differentiating these two pathways.

OFF-center bipolar cells are excited by glutamate released from photoreceptors in the dark and utilize ionotropic AMPA/kainate receptors. Consequently, the light responses of OFF bipolar cells and their subsequent signaling to OFF RGCs can be suppressed or eliminated by NBQX. In contrast, ON-center bipolar cells are inhibited by glutamate via a metabotropic glutamate receptor (mGluR6) and are therefore insensitive to NBQX. This differential pharmacology allows researchers to selectively block the OFF pathway while leaving the ON pathway functionally intact, thereby clarifying their respective contributions to downstream visual processing. Furthermore, NBQX is used to separate rod- and cone-driven signals that converge onto these pathways under different light conditions.

In retinal degenerative diseases like retinitis pigmentosa, the loss of photoreceptors leads to sensory deafferentation. Paradoxically, this often results in the emergence of spontaneous, rhythmic hyperactivity in the remaining inner retinal circuits, including RGCs. This aberrant activity, which can manifest as oscillations, is believed to originate from the electrically coupled network of AII amacrine cells and ON-cone bipolar cells.

NBQX is used in these models to investigate the synaptic pathways that transmit this spontaneous activity. By blocking AMPA/kainate receptors, researchers can determine the extent to which this pathological activity is propagated through circuits that rely on these receptors. Studies have also noted the neuroprotective properties of NBQX, which can mitigate some aspects of the neuronal remodeling that occurs following photoreceptor death, although it does not prevent all changes.

NBQX has also been employed to investigate the role of glutamatergic transmission in the olfactory system, from the olfactory bulb to higher processing centers like the amygdala.

In rodent studies focusing on olfactory-cued fear memory, NBQX has been used to probe the role of the amygdala. Infusion of NBQX into the medial nucleus of the amygdala was found to significantly disrupt the expression of a learned fear response (fear-potentiated startle) to an olfactory cue. nih.gov This demonstrates that AMPA/kainate receptor-mediated transmission within the amygdala is critical for retrieving and expressing olfactory-associated fear memories. nih.gov

Table 2: Investigational Use of NBQX in Olfactory Neuroscience
Brain RegionModel OrganismKey Finding with NBQX ApplicationInferred Role of AMPA/Kainate Receptors
Olfactory BulbZebrafishDecreased interneuron activity; increased mitral cell (output neuron) activity. jneurosci.orgCrucial for activating inhibitory interneurons that shape mitral cell output. jneurosci.org
Medial AmygdalaRatDisrupted the expression of fear-potentiated startle to an olfactory cue. nih.govEssential for the retrieval and expression of olfactory fear memories. nih.gov

Olfactory System Neuroscience

Exploration of Downstream Molecular and Cellular Pathways

NBQX has been utilized to investigate the upstream requirements for the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for synaptic plasticity and antidepressant responses. Research in the medial prefrontal cortex (mPFC) has shown that the activation of mTOR complex 1 (mTORC1) signaling, evidenced by increased phosphorylation of its downstream targets p70S6 kinase and ribosomal protein S6, is dependent on AMPA receptor activation. nih.gov

Specifically, the antidepressant-like effects and the accompanying increase in mTORC1 signaling induced by the stimulation of 5-HT1A receptors are completely blocked by the pre-treatment with NBQX. nih.gov This demonstrates that AMPA receptor activity is a necessary upstream event for the modulation of the mTOR pathway in this context. By blocking AMPA receptors, NBQX prevents the initiation of the signaling cascade that leads to mTORC1 activation, thereby implicating glutamatergic transmission through AMPA receptors as a critical regulator of this pathway. nih.gov

The interplay between glutamatergic systems and neurotrophic factors is essential for neuronal function and plasticity. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin whose signaling is implicated in the mechanisms of action of rapid-acting antidepressants. The use of NBQX has been pivotal in demonstrating that AMPA receptor activation is required for BDNF-dependent synaptic and behavioral effects. nih.gov

In studies examining antidepressant-like responses in the medial prefrontal cortex, the behavioral effects induced by serotonin 1A receptor agonists were found to be dependent on BDNF signaling. nih.gov Critically, these BDNF-dependent effects were prevented by the administration of NBQX. nih.gov This indicates that the engagement of BDNF signaling pathways in this paradigm requires upstream AMPA receptor activation. Consequently, NBQX's blockade of AMPA receptors leads to a functional decrease in the downstream effects mediated by BDNF, establishing a hierarchical signaling pathway from AMPA receptors to BDNF. nih.govtocris.com

NBQX has been instrumental in elucidating the mechanisms that trigger the release of endocannabinoids (eCBs), which act as retrograde messengers to modulate synaptic transmission. In the ventral tegmental area (VTA), research has shown that functional AMPA/kainate receptors are necessary for the release of eCBs induced by the antagonism of metabotropic glutamate receptors (mGluRs). nih.gov

Specifically, the application of an mGluR antagonist normally enhances eCB release, which can be measured by its inhibitory effect on GABAergic inputs (GABAB IPSCs). However, this effect is completely blocked by the presence of NBQX. nih.gov This finding suggests that the increased eCB production results from enhanced glutamate release acting on postsynaptic AMPA/kainate receptors on dopamine (B1211576) neurons, leading to the necessary increase in intracellular calcium for eCB synthesis and release. nih.gov Therefore, NBQX clarifies that AMPA receptor activation is a critical step in this specific pathway of activity-dependent endocannabinoid mobilization.

NBQX's function as an AMPA/kainate receptor antagonist directly translates to the modulation of calcium (Ca²⁺) signaling, as these receptors can contribute significantly to Ca²⁺ influx upon activation. The application of NBQX has been shown to inhibit Ca²⁺ transients and influx in various cell types and preparations.

In rat neocortical synaptosomes, NBQX inhibits the depolarization-induced increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.gov This effect is linked to a chain of events where the initial depolarization evokes excitatory amino acid release, which then activates AMPA receptors, contributing to further Ca²⁺ influx. By blocking these receptors, NBQX attenuates this component of the calcium response. nih.gov Furthermore, in hippocampal pyramidal neuron dendritic spines, NBQX is used to block synaptically evoked Ca²⁺ transients, confirming the role of AMPA receptors in mediating this localized signaling. In a heterologous expression system, such as HEK293 cells expressing human kainate receptors (GLUK5/GLUK6), NBQX demonstrates antagonist activity by inhibiting glutamate-stimulated calcium influx.

Modulation of Calcium Signaling by NBQX in Different Cell Types
Cell Type / PreparationEffect of NBQXMechanism
Rat Neocortical SynaptosomesInhibits depolarization-induced [Ca²⁺]i increaseBlocks AMPA receptors that contribute to Ca²⁺ influx following initial depolarization. nih.gov
HEK293 Cells (expressing human GLUK5/GLUK6)Inhibits glutamate-induced calcium influxDirectly antagonizes kainate receptors.
Hippocampal Pyramidal NeuronsBlocks synaptically evoked Ca²⁺ transients in dendritic spinesAntagonizes postsynaptic AMPA receptors activated by synaptic glutamate release.

Methodological Approaches and Experimental Design Considerations

In Vitro Research Methodologies

The in vitro investigation of NBQX disodium (B8443419) salt predominantly relies on electrophysiological and cell culture techniques to elucidate its mechanism of action as a competitive AMPA/kainate receptor antagonist.

Electrophysiological Techniques

Electrophysiological approaches are fundamental to characterizing the effects of NBQX disodium salt on neuronal excitability and synaptic transmission. These methods allow for the direct measurement of ion flow across neuronal membranes and the analysis of electrical activity at both single-cell and network levels.

Whole-cell patch-clamp recording is a powerful technique used to study the electrical properties of individual neurons. This method involves forming a high-resistance seal between a glass micropipette and the cell membrane, allowing for the control and measurement of the membrane potential and ionic currents. In the context of this compound salt research, this technique is employed to directly observe the compound's effect on postsynaptic currents.

In studies using cultured neurons, such as those derived from the rat hippocampus, this compound salt is applied to investigate its role in synaptic development and plasticity. For instance, chronic blockade of AMPA receptors with NBQX has been shown to reduce the quantal size of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). nih.gov This suggests that AMPA receptor activity is crucial for the developmental strengthening of synaptic connections. nih.gov

Similarly, in acute brain slices, particularly from the hippocampus and prefrontal cortex, whole-cell patch-clamp recordings are used to assess the impact of NBQX on evoked and spontaneous synaptic events. hellobio.comnih.govjove.com For example, in layer V neurons of the mouse prelimbic cortex, this compound salt has been demonstrated to inhibit both evoked and spontaneous excitatory postsynaptic currents (EPSCs). hellobio.com Researchers hold the neuron at a specific voltage (e.g., -60 to -70 mV) to isolate and record these currents in response to electrical stimulation or spontaneous release of neurotransmitters. hellobio.com The application of NBQX at concentrations typically around 10 µM is sufficient to achieve a complete blockade of AMPA receptor-mediated currents, confirming its antagonistic action. hellobio.com

The table below summarizes findings from whole-cell patch-clamp experiments involving this compound salt.

PreparationNeuron TypeKey FindingReference
Cultured Rat Hippocampal NeuronsPyramidal NeuronsChronic NBQX treatment reduced AMPA receptor quantal size. nih.gov
Mouse Prelimbic Cortex Brain SliceLayer V Pyramidal NeuronsNBQX (10 µM) completely blocked evoked and spontaneous EPSCs. hellobio.com
Rat Prefrontal Cortex Brain SliceLayer V Pyramidal NeuronsNBQX blocked glutamate-driven facilitation of inhibitory postsynaptic currents (IPSCs). nih.gov
Mouse Dorsal Raphe Brain SlicesDorsal Raphe NeuronsNBQX (3 µM) was used to block AMPA/kainate receptors to isolate other currents. biorxiv.orgembopress.org

Extracellular field potential recordings capture the summed electrical activity of a population of neurons. This technique is particularly useful for studying network-level phenomena such as synaptic plasticity, including long-term potentiation (LTP). A recording electrode is placed in the extracellular space within a brain slice, often in regions like the CA1 stratum radiatum of the hippocampus, to measure field excitatory postsynaptic potentials (fEPSPs). elifesciences.orgelifesciences.org

In studies investigating the effects of prenatal stress, extracellular field potential recordings in the frontal cortex of adult offspring rats revealed that the AMPA/kainate receptor-mediated component of the field potential was enhanced. plos.org The application of 10 µM NBQX was used to pharmacologically isolate the NMDA receptor-mediated component, demonstrating a decrease in the NMDA to AMPA/kainate ratio in the prenatally stressed group. plos.org This indicates an alteration in the balance of excitatory neurotransmission.

Furthermore, in studies of hippocampal gamma oscillations, NBQX (10 µM) is used to block ionotropic glutamatergic synaptic currents to investigate the role of other neurotransmitter systems and intracellular signaling pathways. physiology.org These experiments often involve placing a recording electrode in the stratum pyramidale of the hippocampal CA3 area. physiology.org

The following table presents data from extracellular field potential recording studies utilizing this compound salt.

Brain RegionExperimental ConditionEffect of this compound Salt (10 µM)ConclusionReference
Rat Frontal CortexPrenatal StressBlocked AMPA/kainate component to isolate NMDA component of field potentials.Revealed a decreased NMDA to AMPA/kainate ratio in stressed rats. plos.org
Rat Hippocampus (CA3)Induction of Gamma OscillationsBlocked ionotropic glutamatergic currents.Allowed for the study of other modulatory influences on network oscillations. physiology.org
Mouse Hippocampus (CA1)Chemical IschemiaUsed to inhibit synaptic transmission to study glutamate (B1630785) signaling.Helped to dissect the components of synaptic dysregulation. elifesciences.orgelifesciences.org

Multi-electrode array (MEA) systems provide a platform for non-invasive, long-term monitoring of the electrical activity of neuronal networks in culture. researchgate.net These arrays consist of a grid of electrodes embedded in the culture dish, allowing for the simultaneous recording of spike trains and burst firing from multiple sites across the network. researchgate.netnih.gov

MEA technology is employed to study the role of different receptor systems in shaping spontaneous network activity. In studies using dissociated neonatal rat cortical cultures, the application of NBQX has been shown to significantly decrease or eliminate network synchronization and bursting activity, while individual neuron spiking may persist. researchgate.netnih.gov This highlights the critical role of AMPA receptor-mediated transmission in coordinating network-wide events. nih.gov

In neurotoxicity testing using 3D human BrainSphere models cultured on MEAs, NBQX is used as a reference compound to characterize the functionality of the neuronal networks. mdpi.combiorxiv.org The acute application of NBQX (50 µM) is expected to reduce neuronal activity, confirming the presence of functional glutamatergic synapses. mdpi.combiorxiv.org

The table below details the use of this compound salt in MEA studies.

Cell/Tissue ModelExperimental GoalObservation with NBQXImplicationReference
Neonatal Rat Cortical CulturesInvestigate receptor contribution to network bursts.10 µM NBQX reduced or abolished network bursts.AMPA receptors are essential for synchronous network activity. researchgate.netnih.gov
Human iPSC-derived BrainSpheresFunctional characterization for neurotoxicity screening.50 µM NBQX decreased network activity.Confirmed the presence of functional AMPA receptor-mediated synapses. mdpi.combiorxiv.org
RetinaIsolate specific retinal circuit responses.10 µM NBQX used to block synaptic transmission to bipolar cells.Allows for the study of photoreceptor and ganglion cell responses independently. plos.org

Determining the current-voltage (I/V) relationship is a key electrophysiological experiment used to characterize the properties of ion channels and receptors. This is often done using whole-cell patch-clamp in voltage-clamp mode, where the membrane potential is systematically changed while the resulting current is measured.

This compound salt is utilized in these experiments to isolate specific receptor-mediated currents. For example, to study the properties of NMDA receptors, NBQX is applied to block the AMPA receptor component of the excitatory postsynaptic current (EPSC). sigmaaldrich.comscientificlabs.comchemicalbook.com This allows for the construction of an I/V plot specifically for the NMDA receptor-mediated current (EPSCNMDAR), from which properties like the rectification index can be calculated. sigmaaldrich.comscientificlabs.comchemicalbook.com The rectification index quantifies the degree to which an ion channel allows ions to flow more easily in one direction than the other.

Conversely, in some studies, NBQX itself was found to have no direct effect on other types of ion channels. For instance, in mHippoE-14 cells, 10 µM this compound salt did not affect the amplitude of the M-type potassium current (IK(M)), indicating its specificity for glutamate receptors over this particular potassium channel. mdpi.com

Cell Culture Systems

Cell culture systems provide a controlled environment for studying the effects of this compound salt at the cellular and network level. These systems range from dissociated primary neurons to more complex 3D organoid models.

Primary neuronal cultures, often from the hippocampus or cortex of rats or mice, are widely used. nih.govbio-techne.com These neurons can be grown in monolayer cultures, sometimes on micro-islands to study single-neuron autapses, which are synapses a neuron makes with itself. nih.gov In such systems, NBQX has been used in chronic exposure studies to investigate its impact on synapse maturation. nih.gov For example, long-term treatment with NBQX was found to prevent the developmental increase in AMPA receptor quantal size in cultured hippocampal neurons. nih.gov

More advanced 3D culture systems, such as BrainSpheres derived from human induced pluripotent stem cells (iPSCs), are also utilized. mdpi.combiorxiv.org These models offer a more complex and physiologically relevant environment to study neuronal network function. In this context, NBQX serves as a pharmacological tool to validate the presence and function of glutamatergic synapses within the 3D structure by observing the expected decrease in electrical activity upon its application. mdpi.combiorxiv.org These cultures are often integrated with MEA technology for functional analysis. mdpi.combiorxiv.org

The table below outlines the application of this compound salt in different cell culture systems.

Cell Culture SystemPurpose of NBQX ApplicationKey Finding/UseReference
Dissociated Rat Hippocampal NeuronsStudy of synapse development (chronic exposure).Prevented the developmental increase in AMPA receptor quantal size. nih.gov
Hippocampal Neuron CultureIsolate NMDA receptor currents for electrophysiological study.Used in the extracellular bath solution to block AMPA receptors. bio-techne.comtocris.com
Human iPSC-derived BrainSpheresFunctional validation of neuronal networks on MEAs.Acute application confirmed the presence of functional glutamatergic signaling. mdpi.combiorxiv.org
mHippoE-14 Hippocampal Neuronal Cell LineInvestigate effects on various ion channels.Found to have no effect on M-type potassium currents, showing specificity. mdpi.com

Biochemical and Molecular Approaches

Biochemical and molecular techniques are employed to understand the downstream consequences of NBQX action on protein expression and localization.

Western blotting is a key technique used to quantify changes in protein levels following pharmacological intervention with NBQX. This method has been particularly valuable in studies linking AMPA receptor activity to the integrity of the perineuronal net (PNN), an extracellular matrix structure that regulates neuronal plasticity. In a rat model of epilepsy, chronic seizures were shown to reduce the levels of PNN components, including tenascin-R, aggrecan, and neurocan, in the medial prefrontal cortex. plos.org Subsequent treatment with NBQX was found to normalize the levels of these three proteins, as measured by Western blot analysis. plos.org

Similarly, in primary cortical neuron cultures, Western blotting confirmed that blocking neuronal activity with tetrodotoxin (B1210768) led to a decrease in aggrecan protein levels. biorxiv.orgbiorxiv.org This aligns with findings that blocking AMPA receptors specifically with NBQX reduces aggrecan gene expression, suggesting that AMPA receptor activity is crucial for maintaining the expression of key PNN components. biorxiv.org In other contexts, Western blotting has been used to analyze the levels of AMPA receptor subunits themselves or associated proteins in membrane fractions of hippocampal tissue from animals treated with NBQX. nih.gov

Table 3: Western Blot Analysis in Studies Involving NBQX

Experimental ModelTarget ProteinsFindingsCitations
Rat Medial Prefrontal Cortex (in vivo)Tenascin-R, Aggrecan, NeurocanNBQX treatment reversed the reduction in PNN component levels caused by chronic seizures. plos.org
Mouse Primary Cortical CulturesAggrecanReduced neuronal activity via blockade of AMPA receptors with NBQX leads to decreased aggrecan expression. biorxiv.orgbiorxiv.org
HEK293 CellsHA-tagged GluA2, CNIH-3Used to confirm expression levels of recombinant proteins in co-immunoprecipitation experiments where NBQX prevented excitotoxicity. jneurosci.org
Mouse Hippocampus (ex vivo)PSD-95, GluA1, GluA2Used to analyze levels of synaptic proteins in various cellular fractions from knockout mouse models. nih.gov

Immunohistochemical staining provides spatial information about the effects of NBQX, allowing researchers to visualize changes in protein expression and localization within tissues and cells. This technique is often used to study the PNN, which can be labeled with the lectin Wisteria floribundi agglutinin (WFA). In a study on PTZ-induced seizures in rats, immunofluorescence staining with WFA revealed a significant decrease in the number of PNN-enwrapped neurons in the medial prefrontal cortex. plos.org Treatment with NBQX led to a significant increase in the positive staining of WFA-labeled neurons, indicating a normalization of the PNN structure. plos.org This finding, combined with Western blot data, strongly suggests that blocking AMPA receptor activity with NBQX can restore PNNs that are compromised by excessive neuronal activity. plos.org

Calcium Imaging Techniques

Calcium imaging techniques are instrumental in elucidating the functional consequences of AMPA/kainate receptor blockade by this compound salt at the cellular level. In studies involving cultured spinal neurons, the application of AMPA induced a rise in intracellular calcium concentration ([Ca2+]i) in both the soma and dendrites. This effect was shown to be mediated by AMPA receptors, as the potent antagonist NBQX almost completely inhibited both the electrical current and the associated [Ca2+]i transients. frontiersin.org Similarly, research on mice lacking TGF-β1 in the central nervous system utilized calcium imaging to demonstrate neuronal calcium overload, a process that can be modulated by AMPA receptor antagonists like NBQX. rndsystems.com

In Vivo Research Methodologies (Animal Models)

Animal Models Utilized (e.g., Mouse, Rat, Rabbit)

A variety of animal models have been employed in preclinical research to investigate the effects of this compound salt. Rats are frequently used, particularly in models of neurological disorders and injury. For instance, the neuroprotective effects of NBQX have been studied in rat models of focal ischemia and intracerebral hemorrhage. nih.govahajournals.org Rat models of epilepsy, such as the kindling model and pentylenetetrazole (PTZ)-induced seizure models, have been used to demonstrate the anticonvulsant and antiepileptogenic properties of NBQX. rndsystems.commedchemexpress.complos.org Additionally, autoimmune encephalomyelitis models in rats have been used to assess the therapeutic potential of NBQX in inflammatory conditions of the central nervous system. stanford.edu Studies on pain have also utilized rat models, including those for arthritis and spinal cord injury. bmj.com

Mice are another common animal model in NBQX research. rndsystems.combio-gems.com Studies have investigated the role of AMPA receptors in alcohol consumption using C57BL/6J and high-alcohol-preferring (HAP) mouse strains. nih.gov Mouse models of epilepsy, including those induced by PTZ and Theiler's murine encephalomyelitis virus, have been used to evaluate the effects of NBQX on seizures. frontiersin.orgnih.gov Furthermore, mouse models of autism spectrum disorders and social behavior deficits have been employed to explore the impact of AMPA receptor modulation by NBQX. frontiersin.org Research into pain mechanisms has also utilized mice in models of allodynia. frontiersin.org

While less common, rabbits have also been mentioned in the broader context of olfactory bulb research where glutamate antagonists are used, although specific studies focusing on NBQX in rabbits were not detailed in the provided results. physiology.orgCats have been used in studies investigating the effects of NBQX on the sympathetic nervous system and blood pressure. nih.gov

Table 1: Examples of Animal Models in this compound Salt Research

Animal Model Research Area Key Findings Citations
Rat Focal Ischemia NBQX provides neuroprotection against ischemic damage. nih.govrndsystems.com
Rat Epilepsy (Kindling, PTZ) NBQX demonstrates anticonvulsant and antiepileptogenic effects. rndsystems.commedchemexpress.complos.org
Rat Autoimmune Encephalomyelitis NBQX ameliorates neurological symptoms. stanford.edu
Rat Intracerebral Hemorrhage NBQX blocks hypermetabolism in the perihematomal brain. ahajournals.org
Mouse Alcohol Consumption NBQX reduces alcohol drinking in male C57BL/6J mice. nih.gov
Mouse Epilepsy (PTZ, Viral) NBQX can have both anticonvulsant and proconvulsant effects depending on the model. frontiersin.orgnih.gov
Mouse Social Behavior Blocking AMPA receptors with NBQX can increase sociability in certain models. frontiersin.org
Mouse Allodynia NBQX can block the antiallodynic effects of other compounds. frontiersin.org
Cat Cardiovascular Function Intravenous NBQX reduces sympathetic nerve activity and blood pressure. nih.gov

Routes of Administration for Systemic and Local Delivery

The administration route of this compound salt in preclinical studies is chosen based on the specific research question and target site.

Systemic administration is commonly used to investigate the widespread effects of the compound.

Intraperitoneal (i.p.) injection is a frequently employed method in rodents for studying its effects on seizures, pain, and behavior. medchemexpress.comstanford.edufrontiersin.orgoup.comahajournals.org For example, i.p. administration of NBQX has been used in rat models of autoimmune encephalomyelitis and mouse models of epilepsy and social behavior. stanford.edufrontiersin.orgfrontiersin.org

Intravenous (i.v.) injection allows for rapid and direct entry into the bloodstream, making it suitable for acute studies, such as in models of focal ischemia in rats, where it was given as a bolus or a combination of bolus and infusion. nih.govnih.gov It has also been used in studies examining its effects on the hematopoietic system in rats. thejh.orgthejh.org

Local delivery enables the targeted application of NBQX to specific regions of the central nervous system or peripheral tissues.

Intrathecal (i.t.) injection delivers the compound directly into the cerebrospinal fluid, allowing for the investigation of its effects on the spinal cord, particularly in pain research.

Intracerebral infusion involves the direct administration of NBQX into specific brain regions. This technique has been used to block AMPA receptors in the striatum and basolateral amygdala in mice and rats to study their roles in various neurological processes. tocris.compsu.edu

Intra-articular injection has been used in animal models of arthritis to investigate the local effects of NBQX on joint inflammation and pain. jci.org

The choice of administration route is a critical aspect of experimental design, influencing the pharmacokinetic profile and the observed pharmacological effects of this compound salt.

Behavioral Assays in Preclinical Disease Models

A wide range of behavioral assays are utilized to assess the functional outcomes of NBQX administration in animal models of various diseases.

Seizure Severity Scoring: In epilepsy research, a primary behavioral measure is the scoring of seizure severity. This often involves observing animals for specific behavioral manifestations of seizures following a convulsant challenge, such as with pentylenetetrazole (PTZ). plos.orgfrontiersin.org The severity is typically rated on a standardized scale, such as the Racine scale, which grades seizures from mild facial twitching to generalized tonic-clonic seizures and death. frontiersin.org Studies have shown that NBQX can decrease the severity scores, reduce the duration of seizures, and increase the latency to seizure onset in chronic epilepsy models in rats. plos.org

Allodynia Testing: To measure pain, particularly neuropathic pain, allodynia testing is frequently performed. frontiersin.org This assay assesses the pain response to a normally non-painful stimulus. A common method is the use of von Frey filaments, which apply a calibrated force to the animal's paw to determine the withdrawal threshold. frontiersin.org Research has demonstrated that NBQX can be used to investigate the involvement of AMPA receptors in pain pathways. For example, in a mouse model of disk puncture-induced allodynia, NBQX was shown to block the antiallodynic effect of another therapeutic agent. frontiersin.org

Social Interaction Tests: To evaluate social behavior, which can be impaired in models of neuropsychiatric disorders like autism, various social interaction tests are employed. frontiersin.orgnih.gov These can include the three-chamber social interaction test, which assesses sociability and preference for social novelty, and the resident-intruder test, which measures aggressive behaviors. frontiersin.orgnih.gov In mouse models with social impairments, blocking AMPA receptors with NBQX has been shown to increase sociability. frontiersin.org Conversely, in other contexts, NBQX has been found to reduce social investigation and contact behavior. iu.edu

In Vivo Electrophysiology in Specific Brain Regions

In vivo electrophysiology allows for the direct measurement of neuronal activity in specific brain regions of living animals, providing insights into the circuit-level effects of NBQX. A key area of focus for such studies has been the olfactory bulb .

In zebrafish, in vivo electrophysiological recordings of mitral cells and local field potential oscillations in the olfactory bulb have been performed to study odor processing. nih.gov These experiments revealed that the application of NBQX completely abolished odor-evoked local field potential oscillations, indicating that AMPA/kainate receptor-mediated glutamatergic transmission is essential for these network responses. nih.gov

In rodents, electrophysiological studies in the olfactory bulb have investigated the roles of different glutamate receptors in synaptic transmission. For instance, in rat olfactory bulb slices, NBQX is used in combination with other antagonists like AP5 to isolate specific components of synaptic responses, such as inhibitory postsynaptic potentials. physiology.org Research in mouse olfactory bulb slices has used NBQX to block synaptic transmission to study the intrinsic properties and responses of different interneuron populations, such as short axon cells and periglomerular cells, to neuromodulators like dopamine (B1211576). frontiersin.org Furthermore, studies have examined how cholinergic modulation affects mitral cell firing activity, using NBQX to block the influence of glutamatergic inputs. researchgate.net These electrophysiological approaches are crucial for dissecting the specific contribution of AMPA receptor-mediated signaling, which is blocked by NBQX, within the complex circuitry of the olfactory bulb. researchgate.net

Comparative Studies with Other Pharmacological Agents

The pharmacological profile of this compound salt is often characterized through comparative studies with other glutamate receptor antagonists. A frequent comparison is made with 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) , another quinoxaline (B1680401) derivative that antagonizes AMPA/kainate receptors. Research indicates that while both compounds block these receptors, NBQX is more potent and selective for AMPA receptors. nih.govjneurosci.org NBQX is reported to have an approximately 30-fold greater selectivity for AMPA receptors over kainate receptors, compared to a fivefold selectivity for CNQX. jneurosci.org In some experimental setups, NBQX has been shown to be about twice as potent as CNQX in blocking AMPA receptor-mediated synaptic transmission. jneurosci.org Unlike CNQX, which may have weak partial agonist activity and can antagonize the glycine (B1666218) site of the NMDA receptor, NBQX appears to be a more selective AMPA receptor antagonist. nih.govtaylorandfrancis.com This difference in selectivity may explain some divergent experimental outcomes; for example, one study noted that CNQX, but not NBQX, could suppress amphetamine-induced conditioned place preference, potentially due to the NMDA antagonistic effect of CNQX. taylorandfrancis.com

NBQX is also compared with non-competitive AMPA receptor antagonists, such as GYKI 52466 . In studies on anticonvulsant effects in mice, both NBQX and GYKI 52466 have shown efficacy. bio-gems.com In models of autoimmune encephalomyelitis, the effects of competitive antagonists like NBQX have been compared to non-competitive antagonists like GYKI 52466, with both classes of drugs showing therapeutic potential. stanford.edu

Comparisons are also made with NMDA receptor antagonists, such as MK-801 (dizocilpine) . In studies on intracerebral hemorrhage, both NBQX and MK-801 were found to block the hypermetabolism that occurs around the hematoma, suggesting that both AMPA/kainate and NMDA receptors contribute to this excitotoxic phenomenon. ahajournals.org In studies of the hematopoietic system, both antagonists were administered intravenously to rats and were found to affect the hematological profile, though with some differing effects. thejh.orgthejh.org These comparative analyses are essential for delineating the specific roles of AMPA, kainate, and NMDA receptor subtypes in various physiological and pathological processes.

Differentiation from CNQX, DNQX, and GYKI 52466 in Specificity and Potency

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) is a potent and selective competitive antagonist of AMPA and kainate receptors. rndsystems.comtocris.comabcam.combio-gems.com Its selectivity and potency distinguish it from other commonly used antagonists such as CNQX, DNQX, and GYKI 52466.

NBQX vs. CNQX and DNQX: NBQX is considered more selective for AMPA receptors than CNQX. tocris.comnih.gov While both are quinoxaline derivatives and act as competitive antagonists at non-NMDA receptors, CNQX also exhibits antagonist activity at the glycine binding site of the NMDA receptor. researchgate.netencyclopedia.pub This makes NBQX a more suitable tool when the specific blockade of AMPA/kainate receptors is desired without confounding effects on NMDA receptor function. nih.govresearchgate.net DNQX is also a selective non-NMDA receptor antagonist, but NBQX is often preferred for its higher potency at AMPA receptors. researchgate.nettocris.com Studies in rat thalamic neurons have shown that DNQX and CNQX can cause membrane depolarization, an effect not observed with NBQX, suggesting a partial agonist activity of DNQX and CNQX at AMPA receptors in these neurons. nih.gov

NBQX vs. GYKI 52466: The primary distinction between NBQX and GYKI 52466 lies in their mechanism of action. NBQX is a competitive antagonist, meaning it binds to the same site as the endogenous ligand, glutamate. nih.gov In contrast, GYKI 52466 is a non-competitive antagonist, specifically a negative allosteric modulator, of AMPA receptors. researchgate.netucdavis.edu It binds to a different site on the receptor, altering its conformation and reducing its response to glutamate. researchgate.net This non-competitive action means its blocking effect cannot be overcome by high concentrations of glutamate. researchgate.net GYKI 52466 is highly selective for AMPA receptors and is inactive against NMDA and kainate receptor-mediated responses, making it a valuable tool for isolating AMPA receptor function. ucdavis.edupnas.org

The following table summarizes the key differences between these compounds:

FeatureNBQXCNQXDNQXGYKI 52466
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive AntagonistNon-competitive (Negative Allosteric Modulator)
Primary Target AMPA/Kainate ReceptorsAMPA/Kainate ReceptorsAMPA/Kainate ReceptorsAMPA Receptors
NMDA Receptor Activity Low affinityAntagonist at glycine site-No
Selectivity Note More selective for AMPA than CNQXAlso affects NMDA receptorsSelective non-NMDA antagonistHighly selective for AMPA receptors

Combined Application with NMDA Receptor Antagonists (e.g., D-AP5, CPP) for Receptor Dissection

In neuroscience research, particularly in electrophysiological studies, it is often necessary to isolate the activity of specific receptor subtypes. The co-application of this compound salt with selective NMDA receptor antagonists is a standard method for dissecting the contributions of AMPA/kainate and NMDA receptors to synaptic transmission.

Commonly used NMDA receptor antagonists for this purpose include D-AP5 (D-2-amino-5-phosphonovalerate) and CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid). By applying NBQX to block AMPA and kainate receptors, and D-AP5 or CPP to block NMDA receptors, researchers can effectively silence all ionotropic glutamate receptor-mediated synaptic transmission. abcam.comelifesciences.org For example, in studies of spinal cord dorsal horn neurons, NBQX (10 µM) and D-AP5 (50 µM) were used to block AMPA and NMDA receptors to isolate spontaneous inhibitory postsynaptic currents (sIPSCs). frontiersin.org Similarly, to study cerebellar Purkinje neurons, NBQX (25 µM) and D-AP5 (50 µM) were applied to block glutamate-mediated currents. nih.gov This approach allows for the characterization of other neurotransmitter systems, such as GABAergic or glycinergic circuits, without interference from excitatory glutamatergic inputs. nih.gov

Conversely, to isolate NMDA receptor-mediated currents, researchers can apply NBQX to block the fast AMPA/kainate receptor component of the excitatory postsynaptic current (EPSC). tocris.com This pharmacological isolation is crucial for studying the properties of NMDA receptors, such as their voltage-dependent magnesium block and their role in synaptic plasticity.

Synergistic or Antagonistic Interactions with GABAergic Modulators (e.g., Bicuculline (B1666979), Picrotoxin)

The interplay between the glutamatergic system, where NBQX acts, and the GABAergic system is fundamental to maintaining balanced neural circuit activity. GABAergic modulators, such as the GABA-A receptor antagonists bicuculline and picrotoxin (B1677862), are often used in conjunction with NBQX to investigate this balance.

In some experimental contexts, blocking inhibitory GABAergic transmission with bicuculline or picrotoxin can unmask or enhance excitatory events. The subsequent application of NBQX can then determine the extent to which these excitatory events are mediated by AMPA/kainate receptors. For instance, a study on hippocampal glial cells showed that spontaneous postsynaptic currents were sensitive to both bicuculline and NBQX, indicating a contribution from both GABAergic and glutamatergic inputs. biologists.com

Research on sympathoexcitation in the paraventricular nucleus of the hypothalamus (PVN) has demonstrated that the excitatory effects of the GABA-A antagonist bicuculline are dependent on the activation of ionotropic glutamate receptors. ahajournals.org Prior microinjection of NBQX significantly reduced the pressor and renal sympathoexcitatory responses evoked by bicuculline, indicating that the disinhibition of PVN neurons by blocking GABAergic input leads to an increase in glutamate-mediated excitation, which is sensitive to NBQX. ahajournals.org This suggests an antagonistic interaction in terms of the net effect on neuronal excitability, where the excitatory effect of bicuculline is counteracted by the blockade of AMPA/kainate receptors by NBQX.

Use with Selective Kainate Receptor Antagonists (e.g., UBP-310)

While NBQX is a potent antagonist at both AMPA and kainate receptors, its affinity for AMPA receptors is significantly higher. rndsystems.comtocris.com To dissect the specific roles of kainate receptors, NBQX can be used in combination with more selective kainate receptor antagonists.

UBP-310 is a selective antagonist for kainate receptors containing GluK1 and GluK3 subunits. nih.govjneurosci.org In studies of the rabbit retina, it was found that some kainate receptors on OFF cone bipolar cells were resistant to high concentrations of NBQX but were suppressed by UBP-310. nih.gov The co-application of UBP-310 and a selective AMPA receptor antagonist, GYKI 53655, was required to completely suppress excitatory responses, indicating that NBQX alone was insufficient to block all non-NMDA receptor-mediated transmission in this specific cell type. nih.gov

This methodological approach allows for a more precise delineation of the functional contributions of AMPA receptors versus distinct subtypes of kainate receptors in shaping synaptic responses. By comparing the effects of NBQX alone to the combined effects of NBQX and a selective kainate receptor antagonist like UBP-310, researchers can isolate and characterize the physiological roles of kainate receptor-mediated signaling. nih.govnih.gov

Considerations for Experimental Reliability and Reproducibility

Concentration-Response Relationships in Research Settings

The effective concentration of this compound salt can vary depending on the experimental preparation and the specific research question. In vitro studies often utilize concentrations ranging from the nanomolar to the low micromolar range.

For instance, in rat hippocampal slice preparations, concentrations of 0.25-0.5 µM of NBQX were found to be effective without suppressing the induction of long-term potentiation (LTP), while a higher concentration of 1 µM did attenuate LTP. nih.gov In studies of oligodendrocyte precursor cells, 100 µM NBQX was used to achieve significant cell survival against oxygen-glucose deprivation-induced death. pnas.org In electrophysiological recordings from spinal cord neurons, 10 µM NBQX is commonly used to block AMPA receptor-mediated currents. frontiersin.org The IC50 value for NBQX at AMPA receptors is approximately 0.15 µM, while for kainate receptors it is around 4.8 µM. rndsystems.comtocris.comtocris.com This differential potency can be exploited to selectively antagonize AMPA receptors at lower concentrations.

The following table provides examples of NBQX concentrations used in various research settings:

ConcentrationExperimental ModelObserved Effect
0.05 µMRat hippocampus in vitroDepressed enhanced population spike amplitude
0.25-0.5 µMRat hippocampal sliceEffective antagonism without suppressing LTP induction
1 µMRat hippocampal sliceAttenuation of LTP
10 µMMouse spinal cord dorsal hornBlockade of AMPA receptor-mediated currents
25 µMCerebellar Purkinje neuronsBlockade of glutamate-mediated currents
100 µMPrimary oligodendrocyte precursor culturesAttenuation of oxygen-glucose deprivation-induced toxicity

It is crucial for researchers to perform concentration-response experiments to determine the optimal concentration for their specific model system and to ensure the reliability and reproducibility of their findings.

Solvent Compatibility and Stock Solution Preparation for Research Use

This compound salt is the water-soluble form of NBQX, which significantly simplifies its use in aqueous physiological buffers for in vitro and in vivo research. rndsystems.combio-gems.comtocris.com

Solubility: this compound salt is readily soluble in water, with a solubility of up to 100 mM. tocris.comrndsystems.combio-gems.com It is also soluble in dimethyl sulfoxide (B87167) (DMSO). bio-gems.com The free acid form of NBQX has poor water solubility and typically requires DMSO for dissolution or suspension in an aqueous solution with the aid of NaOH and back-titration. vwr.comcaymanchem.com

Stock Solution Preparation: For research use, stock solutions of this compound salt are typically prepared in water or a suitable buffer. Due to the potential for hydration, it is recommended to use the batch-specific molecular weight provided on the product vial for precise molar calculations. tocris.combio-techne.com

A common procedure for preparing a stock solution is as follows:

Determine the desired concentration and volume of the stock solution.

Using the batch-specific molecular weight, calculate the required mass of this compound salt.

Dissolve the weighed compound in the appropriate volume of high-purity water or buffer (e.g., saline). hellobio.com

Ensure the compound is completely dissolved, using gentle vortexing if necessary.

Some suppliers offer pre-weighed "EasyPacks" that can be reconstituted with a specific volume of solvent to achieve a precise molar concentration, simplifying the preparation process. hellobio.com

Theoretical Implications and Future Research Directions

Advancing the Understanding of Glutamatergic Signaling

The ability of NBQX to selectively block specific glutamate (B1630785) receptor subtypes provides a powerful method for dissecting the intricate processes governed by glutamatergic signaling, from high-level cognitive functions to the fundamental mechanisms of synaptic plasticity.

NBQX has been instrumental in distinguishing the nuanced roles of AMPA and kainate receptors in the brain's complex circuitry. With a significantly higher affinity for AMPA receptors over kainate receptors, it allows researchers to probe the specific contributions of AMPA-mediated transmission. nih.govresearchgate.net For instance, studies using NBQX in the zebrafish olfactory bulb revealed that blocking AMPA/kainate receptors had opposite effects on different neuron types within the same circuit; it increased odor-evoked calcium signals in mitral cells while decreasing them in interneurons. researchgate.net This demonstrates how NBQX can help map the functional diversity of these receptors in shaping sensory information processing. researchgate.net Furthermore, NBQX was shown to completely eliminate local field potential oscillations in this region, pointing to a critical role for AMPA/kainate receptors in generating network-level activity patterns. researchgate.net While recognizing that NBQX acts on both receptor types is crucial, its selectivity makes it a key tool for isolating AMPA-dependent processes and advancing our understanding of how these distinct receptor populations contribute to cognition and behavior. nih.govnih.gov

Table 1: Receptor Selectivity of NBQX

ReceptorIC₅₀ (μM)Reference
AMPA0.15 researchgate.net
Kainate4.8 researchgate.net

This table illustrates the concentration of NBQX required to inhibit 50% of the receptor activity, highlighting its greater potency at AMPA receptors.

The formation of memories is widely believed to depend on synaptic plasticity, the process by which the strength of connections between neurons is altered by experience. researchgate.netbohrium.com A primary mechanism for this is the dynamic regulation of AMPA receptors at the postsynaptic membrane. researchgate.net Long-term potentiation (LTP), a cellular correlate of learning, often involves the insertion of additional AMPA receptors into the synapse, thereby strengthening it. researchgate.net Conversely, long-term depression (LTD) is associated with the removal of these receptors. researchgate.net

As a potent AMPA receptor antagonist, NBQX serves as a critical tool to probe these mechanisms. By blocking AMPA receptor activation, researchers can investigate the necessity of this signaling for the induction and expression of synaptic plasticity. The nucleus accumbens, a brain region central to motivation and reward, exhibits significant experience-dependent plasticity that relies heavily on the trafficking of AMPA receptors. nih.gov Understanding how drugs or experiences reshape neural circuits in this region is fundamental, and tools like NBQX are essential for dissecting the underlying molecular events. nih.gov Furthermore, research showing that NBQX can attenuate later-life deficits following neonatal seizures suggests its utility in studying the role of AMPA receptor-mediated plasticity in neurodevelopment. nih.gov

Insights into Neuropathological Processes

The study of glutamatergic dysfunction is central to understanding a host of neurological disorders. NBQX provides a means to refine theories of excitotoxicity and uncover novel therapeutic avenues for conditions like epilepsy and chronic pain.

Excitotoxicity, or neuronal damage caused by excessive stimulation by neurotransmitters like glutamate, is a key pathological process in many conditions. Research indicates that AMPA receptors are significant contributors to this damage. In models of ischemia (stroke), the subsequent cell death is linked to an increase in calcium-permeable AMPA receptors (CP-AMPARs), and AMPA antagonists like NBQX have been shown to be particularly effective in preventing this neuronal loss. researchgate.net

Studies in developing white matter have demonstrated that NBQX can protect against excitotoxic injury to oligodendrocytes, the cells that produce myelin. jci.org The developing brain shows a transient period of heightened susceptibility to AMPA-induced toxicity, which aligns with the maturational expression of AMPA receptors on these vulnerable cells. jci.org The protective efficacy of NBQX in models of both direct AMPA-induced toxicity and hypoxia/ischemia strongly suggests that AMPA receptor-mediated excitotoxicity is a critical factor in brain injury, particularly in the developing brain. jci.org These findings refine our understanding of neurodegeneration by highlighting the specific contribution of AMPA receptors and suggest that targeting them could be a viable neuroprotective strategy.

While AMPA receptor antagonism is a known antiepileptic strategy, research with NBQX is helping to uncover more nuanced and novel therapeutic targets. A significant finding is the link between the antiepileptic action of NBQX and Perineuronal Nets (PNNs). PNNs are specialized structures of the extracellular matrix that enwrap certain neurons, particularly inhibitory interneurons, and are crucial for stabilizing synapses and regulating plasticity.

In a chronic epilepsy model, seizures were associated with the degradation of PNNs in the medial prefrontal cortex. Treatment with NBQX not only reduced seizure activity but also normalized the structure of these PNNs and the levels of their key components. Crucially, when PNNs were intentionally degraded, the anti-seizure effect of NBQX was reversed, establishing a direct functional link. This research points beyond simple receptor blockade, suggesting that the therapeutic effects of NBQX may be partly mediated by stabilizing these critical extracellular structures. This opens up a new avenue for antiepileptic strategies focused on protecting or restoring PNNs.

Table 2: Effect of NBQX on Seizures and Perineuronal Nets (PNNs) in an Epilepsy Model

ConditionSeizure SeverityPNN IntegrityReference
ControlNormalIntact
Epilepsy Model (PTZ)IncreasedDegraded
Epilepsy Model + NBQXDecreasedNormalized
Epilepsy Model + PNN Degradation + NBQXIncreased (Effect Reversed)Degraded

Chronic pain is increasingly understood as a disorder of neuroplasticity, where the nervous system undergoes maladaptive changes that amplify and maintain pain signals. A key mechanism in this process is central sensitization in the spinal cord, a form of synaptic plasticity where dorsal horn neurons become hyperexcitable. nih.govnih.gov This process is heavily dependent on glutamatergic signaling, with AMPA receptors playing a critical role in both the development and maintenance of this hyperexcitable state. nih.gov

Pharmacological inhibition of spinal AMPA receptors has been shown to alleviate pain hypersensitivity in various animal models. nih.gov NBQX, as a selective AMPA receptor antagonist, is an essential research tool for dissecting these plastic changes. By blocking AMPA receptors at different points in the pain pathway—from the spinal cord to higher brain centers—researchers can map the specific circuits that undergo plastic changes following injury. jci.org For example, studies on spinal cord injury have shown that delayed administration of NBQX can reduce long-term functional deficits, suggesting it interferes with the pathological plastic processes that occur hours after the initial trauma. jci.org This line of research is crucial for identifying new targets and refining therapeutic strategies aimed at reversing or preventing the maladaptive plasticity that drives chronic pain. researchgate.net

Potential for Further Preclinical Development

The foundational role of NBQX disodium (B8443419) salt in elucidating the function of AMPA receptors has paved the way for its continued use in preclinical research. Its utility extends beyond initial target validation to the exploration of new therapeutic areas and the development of more refined research tools.

Identifying New Research Avenues for Therapeutic Target Validation

NBQX disodium salt remains a critical pharmacological tool for validating the involvement of AMPA receptor-mediated excitotoxicity and synaptic function in a variety of pathological conditions. While its role in established areas like epilepsy and spinal cord injury is well-documented, emerging research is continually identifying new avenues where AMPA receptor modulation could be of therapeutic interest.

Initial studies have successfully used NBQX to validate AMPA receptors as a therapeutic target in epilepsy. dovepress.com The modulation of these receptors has been proposed as a potential therapeutic strategy for neuropsychological disorders, including depression and anxiety. numberanalytics.com Preclinical models have shown that AMPA receptor antagonists can influence behaviors related to these conditions. tocris.comtocris.com For instance, research has investigated the effects of NBQX on social behavior, which could have implications for understanding and potentially treating social deficits in neurodevelopmental disorders.

Furthermore, the known neuroprotective effects of NBQX in models of ischemia and neuronal damage suggest its utility in validating AMPA receptors as targets in a broader range of neurodegenerative diseases. tocris.comhellobio.com There is a growing interest in exploring the role of AMPA receptor dysfunction in conditions like Parkinson's disease-related dyskinesia and other neurodegenerative disorders where excitotoxicity is a suspected contributor to disease progression. frontiersin.org The development of more potent and soluble AMPA receptor blockers shows potential for creating effective treatments for such conditions. frontiersin.org

Future research may focus on the role of AMPA receptors in neuroinflammatory processes and the interplay between neuronal activity and immune responses in the central nervous system. The use of NBQX in models of virally-induced seizures has already demonstrated unexpected complexities, suggesting that the role of AMPA receptors can be context-dependent. researchgate.netnih.gov These findings open up new questions about the therapeutic potential of AMPA receptor antagonism in neurological conditions with an inflammatory or infectious component.

Potential New Research AreaRationale for NBQX ApplicationSupporting Evidence
Neuropsychiatric Disorders (e.g., Anxiety, Depression) To validate the role of AMPA receptor hyperactivity in the pathophysiology of mood and anxiety disorders.NBQX blocks the antidepressant effects of other compounds and has been shown to have anxiolytic effects in animal models. numberanalytics.comtocris.comtocris.com
Neurodegenerative Diseases (e.g., Parkinson's, ALS) To investigate the contribution of AMPA receptor-mediated excitotoxicity to neuronal cell death in these conditions.Ca2+-permeable AMPA receptors are considered potential therapeutic targets in motor neuron diseases. frontiersin.org
Neurodevelopmental Disorders with Social Deficits To probe the involvement of AMPA receptor signaling in the neural circuits underlying social cognition and behavior.Studies have examined the effects of NBQX on social interaction models.
Neurological Sequelae of Infections/Inflammation To dissect the role of AMPA receptors in seizure activity and neuronal damage associated with CNS infections and inflammation.NBQX has shown proconvulsant effects in a virus-induced seizure model, highlighting the complex role of AMPA receptors. researchgate.netnih.gov

Development of More Selective or Potent Analogues for Research Purposes

While this compound salt is a potent and selective antagonist for AMPA receptors over NMDA receptors, it also exhibits affinity for kainate receptors. tocris.comtocris.comhellobio.com This has driven research into the development of new quinoxalinedione (B3055175) analogues with improved selectivity and potency, aiming to create more precise tools for dissecting the specific roles of different ionotropic glutamate receptor subtypes.

Structure-activity relationship (SAR) studies have been instrumental in this endeavor. By modifying the quinoxalinedione scaffold, researchers have been able to tune the selectivity of these compounds for AMPA, kainate, and even specific kainate receptor subunits. researchgate.net For example, the introduction of a methylphosphonate (B1257008) group into the quinoxalinedione skeleton was found to dramatically improve water solubility without compromising potency or selectivity for the AMPA receptor. nih.gov

More recent work has revisited the quinoxalinedione scaffold, exploring the incorporation of an acid functionality at the 6-position. This strategy has successfully generated analogues with selectivity for native NMDA receptors and specific kainate receptor subunits (GluK1 and GluK3), demonstrating the versatility of this chemical backbone. researchgate.net Another area of development has focused on creating pyrrolyl-quinoxalinedione derivatives. Some of these novel compounds exhibit different affinity profiles for AMPA and kainate receptors compared to NBQX, with some showing higher affinity for certain kainate receptor subtypes. nih.gov

These efforts are not only aimed at achieving greater receptor subtype selectivity but also at improving pharmacokinetic properties. The development of analogues with enhanced water solubility, for instance, overcomes some of the limitations of earlier compounds in this class and allows for more reliable administration in preclinical studies. nih.gov The continued synthesis and characterization of these second-generation antagonists will provide researchers with a more sophisticated toolkit to investigate the nuanced roles of ionotropic glutamate receptors in neural function and disease.

Analogue SeriesKey Structural ModificationImproved Property/Advantage
Phosphonate Derivatives (e.g., ZK200775) Introduction of a methylphosphonate group.Dramatically improved water solubility while maintaining AMPA receptor potency and selectivity. nih.gov
6-Position Acid Analogues Incorporation of an acid functionality at the 6-position of the quinoxaline (B1680401) ring.Ability to tune selectivity towards NMDA and specific kainate receptor subtypes (GluK1, GluK3). researchgate.net
Pyrrolyl-Quinoxalinediones (e.g., LU 97175) Addition of a pyrrolyl group to the quinoxalinedione core.Altered affinity profiles, with some compounds showing higher affinity for kainate receptors over AMPA receptors. nih.gov

Methodological Innovations in Research Application

The utility of this compound salt is amplified when combined with cutting-edge research methodologies. Its integration with advanced imaging, optogenetics, and complex in vitro models allows for a more detailed and dynamic understanding of neural circuits and their modulation by AMPA receptors.

Integration with Advanced Imaging and Optogenetic Techniques

The combination of pharmacology with modern neuroscience techniques provides a powerful approach to dissecting neural circuitry. This compound salt is increasingly being used as a critical tool in studies employing advanced imaging and optogenetics to confirm the role of AMPA receptors in observed neural phenomena. nih.gov

In the realm of advanced imaging , techniques like two-photon microscopy and calcium imaging allow for the visualization of neural structure and activity with high resolution in living tissue. nih.govnih.gov For instance, two-photon imaging can be used to track changes in synaptic structures, such as dendritic spines, over time. nih.gov Calcium imaging, which uses fluorescent indicators to report neuronal activity, enables the recording of activity from hundreds of neurons simultaneously. nih.govyoutube.com In such experiments, the application of NBQX serves as a crucial control to verify that the observed synaptic plasticity or neuronal firing is indeed dependent on AMPA receptor activation. nih.gov

Optogenetics , a technique that uses light to control the activity of genetically defined populations of neurons, has revolutionized the study of neural circuits. nih.govnih.gov By expressing light-sensitive ion channels (like channelrhodopsin) in specific neurons, researchers can precisely activate or inhibit them and observe the downstream effects on the circuit and on behavior. nih.gov In these studies, NBQX is often used to pharmacologically dissect the synaptic connections. For example, if optogenetic stimulation of one neuronal population evokes a response in another, applying NBQX can determine if that connection is mediated by glutamatergic synapses acting on AMPA receptors. researchgate.net This combination of techniques allows for a causal link to be established between the activity of a specific pathway and the resulting synaptic events.

The compatibility of NBQX with these advanced methods ensures its continued relevance in the ever-evolving landscape of neuroscience research, enabling a deeper understanding of the functional organization of the brain.

TechniqueRole of this compound SaltResearch Question Addressed
Two-Photon Microscopy To confirm that observed structural changes at synapses (e.g., spine dynamics) are dependent on AMPA receptor activity.What are the molecular mechanisms underlying experience-dependent synaptic plasticity? nih.govnih.gov
Calcium Imaging To verify that recorded neuronal activity (calcium transients) is driven by AMPA receptor-mediated excitatory neurotransmission.How do populations of neurons encode information and how is this altered in disease states? nih.govyoutube.com
Optogenetics To dissect the contribution of AMPA receptors to synaptic transmission within a specific, genetically-targeted neural circuit.What is the functional connectivity between different brain regions and how is it modulated? nih.govnih.govresearchgate.net

Application in Complex In Vitro Neural Models (e.g., Organoids, 3D Cultures)

The development of complex in vitro models, such as cerebral organoids and three-dimensional (3D) neural cultures, offers unprecedented opportunities to study human neural development and disease in a dish. researchgate.netnih.govnih.gov These models partially recapitulate the structural and functional complexity of the developing human brain. This compound salt is a valuable tool for characterizing the electrophysiological properties and synaptic function within these sophisticated systems.

Cerebral organoids , which are self-organizing 3D structures derived from human pluripotent stem cells, develop into various brain regions and contain a diverse population of neurons and glial cells. researchgate.netnih.govnih.govyoutube.com As these organoids mature, neurons form functional synapses and complex neural networks. Electrophysiological recordings from neurons within human cortical organoids have revealed the presence of spontaneous excitatory postsynaptic currents (sEPSCs) that can be blocked by NBQX, confirming the establishment of functional glutamatergic synapses mediated by AMPA receptors. frontiersin.orgfrontiersin.org This is critical for validating these models for the study of neurodevelopmental disorders where synaptic dysfunction is implicated. One study demonstrated the use of NBQX in human cortical organoids transplanted into the brains of rats to confirm that electrical stimulation evoked AMPA receptor-mediated responses in the transplanted human neurons. researchgate.net

In 3D neural cultures and "brain-on-a-chip" systems using microfluidic devices, NBQX is used to probe the fundamental properties of network activity. acs.orgmdpi.comnih.govnih.govrsc.org For example, studies have shown that synchronized bursting activity in 3D cultures is dependent on glutamatergic transmission, as it is abolished by the application of AMPA receptor antagonists like NBQX or CNQX. nih.gov These platforms allow for the precise control of the cellular microenvironment and the formation of defined neural circuits, making them ideal for pharmacological screening and modeling neurological diseases. The use of NBQX in these systems helps to elucidate the role of AMPA receptors in network formation, synchronized activity, and information processing.

The application of NBQX in these advanced in vitro models is crucial for bridging the gap between basic cellular studies and the complexity of the intact brain, offering a powerful platform for disease modeling and therapeutic discovery.

In Vitro ModelApplication of this compound SaltKey Findings
Human Cerebral Organoids To confirm the presence and function of AMPA receptor-mediated synaptic transmission.Neurons in cortical organoids exhibit spontaneous excitatory postsynaptic currents that are blocked by NBQX, indicating functional glutamatergic synapses. frontiersin.orgfrontiersin.orgresearchgate.net
3D Neurospheroids/Cultures To investigate the role of AMPA receptors in synchronized network activity.Inhibition of AMPA receptors with antagonists like CNQX/NBQX reduces firing rates and suppresses synchronous network bursts. nih.gov
Microfluidic "Brain-on-a-Chip" Devices To pharmacologically dissect the properties of engineered neural circuits.Allows for the study of how AMPA receptor blockade affects signal propagation in defined neuronal pathways. acs.orgmdpi.comnih.govnih.govrsc.org

Conclusion

Summary of NBQX Disodium (B8443419) Salt's Contribution to Neuroscience Research

NBQX disodium salt has proven to be an indispensable pharmacological tool in neuroscience research, primarily due to its role as a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. rndsystems.comtocris.combio-gems.com Its high water solubility, a significant advantage over its parent compound NBQX, facilitates its use in a wide array of in vivo and in vitro experimental settings. tocris.comwikipedia.org

A primary contribution of this compound salt has been in elucidating the physiological and pathological roles of AMPA and kainate receptors in the central nervous system. ontosight.aihellobio.com By blocking these receptors, researchers have been able to investigate their involvement in fundamental processes such as synaptic transmission and plasticity. ontosight.aiscbt.com For instance, it is frequently used in electrophysiological studies to isolate N-methyl-D-aspartate (NMDA) receptor-mediated currents, allowing for a detailed examination of the distinct contributions of different glutamate (B1630785) receptor subtypes to synaptic function. tocris.comsigmaaldrich.com

The neuroprotective properties of NBQX have been extensively documented in various preclinical models of neurological disorders. rndsystems.comontosight.ai In models of focal ischemia, NBQX has demonstrated the ability to reduce neuronal damage, highlighting the role of excitotoxicity, a process of nerve cell damage or death due to excessive stimulation by neurotransmitters like glutamate, in stroke. bio-gems.comontosight.airndsystems.com Similarly, in epilepsy research, NBQX has been shown to possess both anticonvulsant and antiepileptogenic effects in animal models, such as the kindling model, underscoring the significance of AMPA receptors in the generation and spread of seizure activity. wikipedia.orgdovepress.comnih.gov Its utility has also been explored in models of spinal cord injury and amyotrophic lateral sclerosis (ALS), where it has been shown to reduce tissue loss and prolong survival, respectively. bio-gems.comfrontiersin.org

Furthermore, NBQX has been instrumental in pain research, where it has been used to investigate the role of spinal AMPA receptors in nociceptive processing. rndsystems.comhellobio.com These diverse applications have solidified the importance of AMPA and kainate receptors as therapeutic targets for a range of neurological conditions. The extensive use of this compound salt in these preclinical studies has significantly advanced our understanding of the glutamatergic system and its implications for brain health and disease. scbt.comopenpr.com

Table of Research Findings with this compound Salt
Area of ResearchKey FindingPreclinical ModelReference
Synaptic PlasticityBlocks AMPA/kainate receptors to isolate and study NMDA receptor function.In vitro neuron cultures, brain slices. tocris.comscbt.comsigmaaldrich.com
Ischemia/StrokeReduces neuronal damage by blocking glutamate excitotoxicity.Rat focal ischemia models. bio-gems.comontosight.airndsystems.com
EpilepsyExhibits anticonvulsant and antiepileptogenic effects.Rodent kindling and other seizure models. wikipedia.orgdovepress.comnih.gov
Spinal Cord InjuryReduces tissue loss and functional impairment.Animal models of spinal cord trauma. bio-gems.com
Amyotrophic Lateral Sclerosis (ALS)Prevents motor neuron death and prolongs survival.Transgenic mouse models of ALS. frontiersin.org
PainDemonstrates antinociceptive effects by blocking spinal AMPA receptors.Rat formalin test and other pain models. rndsystems.comhellobio.com

Outstanding Questions and Future Research Trajectories in Preclinical Models

Despite the extensive use of this compound salt in neuroscience research, several important questions remain unanswered, paving the way for future preclinical investigations.

A significant limitation of many studies is the systemic administration of NBQX, which makes it difficult to pinpoint the exact neuroanatomical locations of its effects, given the widespread expression of AMPA receptors. nih.gov Future research should focus on more targeted delivery methods, such as localized microinjections, to dissect the region-specific roles of AMPA receptors in various brain circuits and their contribution to behavior and pathology.

The differential roles of specific AMPA receptor subunit compositions are still not fully understood. NBQX is a non-selective antagonist at AMPA receptors, meaning it does not distinguish between different subunit combinations (e.g., GluA1, GluA2). Preclinical studies utilizing genetic models with altered AMPA receptor subunits, in conjunction with NBQX, could help elucidate the specific functions of these subunits in health and disease. frontiersin.orgabcam.com This could lead to the development of more targeted therapies with potentially fewer side effects.

Further investigation is needed to understand the long-term consequences of AMPA receptor blockade. While NBQX has shown neuroprotective effects in acute injury models, the impact of chronic AMPA receptor antagonism on neuronal plasticity, learning, and memory requires more thorough examination. Preclinical models of chronic neurological conditions could benefit from studies assessing the long-term efficacy and potential maladaptive changes associated with sustained NBQX treatment.

The precise contribution of kainate receptor antagonism to the observed effects of NBQX is another area requiring further exploration. nih.gov Although NBQX is more selective for AMPA receptors, its action on kainate receptors could be a confounding factor. rndsystems.comnih.gov Future studies could employ more selective kainate receptor antagonists in parallel with NBQX to differentiate the specific contributions of each receptor type to the observed outcomes.

Finally, while traditional preclinical models have been invaluable, there is a need to move towards more sophisticated and clinically relevant models. researchgate.net This includes the use of human-induced pluripotent stem cell (iPSC)-derived neurons and organoids to study the effects of NBQX in a human-specific context. sigmaaldrich.com Investigating the effects of NBQX in more complex behavioral paradigms that better mimic human neurological and psychiatric disorders will also be crucial for translating preclinical findings into effective therapies.

Table of Future Research Directions for this compound Salt
Research TrajectoryRationalePotential Preclinical Approach
Targeted Neuroanatomical StudiesTo identify the specific brain regions mediating the effects of NBQX.Localized microinjections into distinct brain nuclei.
AMPA Receptor Subunit SpecificityTo understand the roles of different GluA subunits.Use of genetic mouse models with altered subunit expression in combination with NBQX.
Long-Term Effects of BlockadeTo assess the consequences of chronic AMPA receptor antagonism.Longitudinal studies in chronic disease models, assessing cognition and behavior.
Differentiating AMPA vs. Kainate Receptor RolesTo isolate the specific contributions of each receptor type to NBQX's effects.Comparative studies using selective kainate receptor antagonists.
Advanced Preclinical ModelsTo improve the clinical translatability of research findings.Studies using human iPSC-derived neurons, brain organoids, and complex behavioral paradigms.

Q & A

Q. How should NBQX disodium salt be prepared and stored for in vitro experiments?

Methodological Answer: this compound salt is highly water-soluble, with recommended stock concentrations ranging from 10 mM to 100 mM in sterile water or PBS . For cell-based assays, dissolve the compound in water to achieve precise concentrations (e.g., 100 mM stock), aliquot, and store at -20°C to avoid freeze-thaw degradation . For electrophysiology, prepare working solutions (10–20 µM) in artificial cerebrospinal fluid (aCSF) and filter-sterilize before use . Always wear protective gloves and eyewear during preparation due to potential skin/eye irritation .

Q. What is the receptor selectivity profile of this compound salt?

Methodological Answer: this compound salt is a competitive antagonist of AMPA and kainate (KA) receptors, with minimal affinity for NMDA receptors. In HIP-009 cells, it inhibits AMPA- and KA-induced calcium influx with IC50 values of 0.7 µM for both receptors . At 30 µM, it blocks ~68% of KA-mediated signals but fully inhibits AMPA responses . For specificity validation, co-apply NMDA receptor antagonists (e.g., CPP) to isolate non-NMDA effects .

Q. What concentrations are effective for AMPA receptor blockade in synaptic transmission studies?

Methodological Answer: In brain slice electrophysiology, 10–20 µM this compound salt reliably blocks AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) . For kainate receptor isolation, combine NBQX with GYKI 53655 (a selective AMPA antagonist) . Use paired-pulse ratio (PPR) analysis to confirm presynaptic vs. postsynaptic effects .

Advanced Research Questions

Q. How to experimentally distinguish AMPA vs. kainate receptor contributions using this compound salt?

Methodological Answer: To isolate kainate receptor (KAR) effects:

  • Apply 10 µM NBQX (blocks AMPA receptors) with 50 µM GYKI 53655 (blocks residual AMPA activity) .
  • Use ATPA (a KAR agonist) to evoke KAR-specific currents in hippocampal CA3 neurons .
    For AMPA-specific studies, employ low NBQX concentrations (1–5 µM) and validate with selective AMPA-positive allosteric modulators (e.g., cyclothiazide) .

Q. How to resolve contradictions in neuroprotection data across preclinical studies?

Methodological Answer: Discrepancies in neuroprotection efficacy may arise from:

  • Dosing timing : In focal ischemia models, administer 30 mg/kg NBQX intravenously at occlusion and 1 hour post-occlusion for optimal protection .
  • Species differences : Rats show better neuroprotection than mice due to blood-brain barrier permeability variations .
  • Endpoint selection : Combine histology (e.g., TTC staining) with behavioral assays (e.g., rotarod) to capture functional recovery .

Q. What are optimal protocols for in vivo seizure models using this compound salt?

Methodological Answer: In pentylenetetrazol (PTZ)-induced seizure models:

  • Dose : 20 mg/kg intraperitoneal (i.p.) injections for 3 consecutive days reduce seizure severity .
  • Timing : Administer 30 minutes pre-PTZ to ensure peak brain concentration .
  • Controls : Include saline-treated cohorts and co-monitor NMDA receptor activity with MK-801 to exclude off-target effects .

Q. How to combine NBQX with NMDA antagonists in glutamatergic transmission studies?

Methodological Answer: For dual blockade of AMPA/KA and NMDA receptors:

  • Use 10 µM NBQX + 5 µM CPP (NMDA antagonist) in aCSF .
  • Validate with Mg<sup>2+</sup>-free solutions to unmask NMDA currents .
  • In optogenetics, apply NBQX/CPP to isolate GABAergic synaptic transmission (e.g., in hypothalamic neurons) .

Q. How to validate target engagement in ex vivo brain slices?

Methodological Answer:

  • Immunofluorescence : Treat slices with 100 µM NBQX for 24 hours, fix with 4% formaldehyde, and stain for phosphorylated MEK1 (ab96379) to confirm AMPA pathway inhibition .
  • Electrophysiology : Measure EPSC amplitude reduction (≥80%) in CA1 pyramidal neurons after NBQX application .
  • Calcium imaging : Use Fluo-4 AM to quantify AMPA-induced Ca<sup>2+</sup> influx blockade .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.